2-(N-Boc-Amino)-3-methylpyridine
Overview
Description
2-(N-Boc-Amino)-3-methylpyridine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
2-(N-tert-butoxycarbonylamino)-3-methylpyridine has been synthesized using 2-aminopyridine or 2-amino-3-methyphyridine with tert-butylcarbonyl anhydride. Its structure was characterized by single-crystal X-ray diffraction, NMR, and HRMS. This compound showed significant inhibitory activity against fungi like Pyricularia oryzae, Colletotrichum gloeosporioides, and Alternaria alternate, with the methylpyridine variant reaching an inhibitory activity of 67.69% against Alternaria alternate (Shi et al., 2020).
Application in Bromodomain Ligands
Derivatives of 3-amino-2-methylpyridine, closely related to 2-(N-Boc-Amino)-3-methylpyridine, have been identified as ligands of the BAZ2B bromodomain. These were discovered through in silico docking and validated by protein crystallography. This finding is significant in understanding the interaction of such compounds with protein domains (Marchand et al., 2016).
Antimicrobial Activity
Compounds involving 2-amino-3-methylpyridine have been studied for their antimicrobial activity. For example, complexes like [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrated considerable activity against various bacteria and yeast, including S. aureus and Candida albicans. This suggests potential for antimicrobial applications (Abu-Youssef et al., 2010).
Application in Redox Derivatives Synthesis
Boc-L-Lysine derivatives and lysine-containing peptides, incorporating redox chromophores like tris(2,2'-bipyridine)ruthenium(II), have been synthesized. These derivatives, related to this compound, could be used in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices, indicating their potential in energy-related applications (Peek et al., 2009).
Electronic Properties Study
The electronic properties of 2-amino-3-methylpyridine derivatives have been examined through experiments like electron impact, indicating unique fragmentation patterns and insights into their electronic structures. Such studies are critical in understanding the molecular behavior of these compounds (Okada et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2-(N-Boc-Amino)-3-methylpyridine, also known as 2-(Boc-amino)-3-methylpyridine, is the amine group in various biomolecules . The compound is used as a protecting group for amines, especially in peptide chemistry .
Mode of Action
The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective protection and deprotection of the amine group, which is crucial in the synthesis of multifunctional targets .
Biochemical Pathways
The Boc protection process affects the biochemical pathways related to the synthesis of multifunctional targets, particularly peptides . The Boc group can be introduced and removed under a variety of conditions, making it a versatile tool in peptide synthesis . It is also resistant to racemization during peptide synthesis, which makes this protocol more applicable in multistep reactions .
Result of Action
The result of the action of this compound is the successful protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in synthetic processes, particularly in the synthesis of peptides . The Boc group can be selectively cleaved by aminolysis , allowing for the controlled deprotection of the amine group.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc protection process can be conducted under either aqueous or anhydrous conditions . The choice of solvent can also impact the efficiency of the process . Furthermore, the use of catalysts can enhance the efficiency of the Boc protection process .
Future Directions
Properties
IUPAC Name |
tert-butyl N-(3-methylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPLUXLNYQHWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471721 | |
Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-75-6 | |
Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Boc-Amino)-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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